2-(2-Bromophenyl)-5-phenyl-1,3-oxazole

Catalog No.
S16094929
CAS No.
37611-27-1
M.F
C15H10BrNO
M. Wt
300.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromophenyl)-5-phenyl-1,3-oxazole

CAS Number

37611-27-1

Product Name

2-(2-Bromophenyl)-5-phenyl-1,3-oxazole

IUPAC Name

2-(2-bromophenyl)-5-phenyl-1,3-oxazole

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

InChI

InChI=1S/C15H10BrNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H

InChI Key

ACHQLEXCQKFTOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Br

2-(2-Bromophenyl)-5-phenyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound features a bromine substituent at the 2-position and a phenyl group at the 5-position of the oxazole ring, contributing to its unique structural and chemical properties. The molecular formula for this compound is C9H6BrNOC_9H_6BrNO, with a molecular weight of approximately 224.05 g/mol .

The oxazole ring system is known for its diverse reactivity, making compounds like 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole significant in synthetic organic chemistry and medicinal chemistry.

  • Aryl substitution: The compound can be arylated at both the C-5 and C-2 positions with high regioselectivity, allowing for the introduction of various substituents .
  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, which is common in halogenated oxazoles .
  • Electrophilic substitution: The oxazole ring can also participate in electrophilic substitution reactions, particularly at position C-5 when activated by electron-donating groups .

These reactions make this compound versatile for further functionalization and synthesis of more complex molecules.

Research indicates that derivatives of oxazoles, including 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole, exhibit significant biological activities. For instance:

  • Antiprotozoal activity: Some related oxazole derivatives have shown promising in vitro antiprotozoal effects, suggesting potential applications in developing new therapeutic agents .
  • Fluorescent probes: Hydroxy derivatives of similar compounds have been utilized as ratiometric excited-state intramolecular proton transfer fluorescent probes. These probes are valuable for studying lipid membrane properties.

This biological activity underscores the importance of oxazole derivatives in pharmaceutical research.

Several methods have been developed for synthesizing 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole:

  • Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide with aromatic aldehydes to form oxazoles. This approach is notable for its efficiency and ability to produce various substituted oxazoles .
  • Palladium-Catalyzed Reactions: Direct arylation methods using palladium catalysts allow for the introduction of aryl groups into the oxazole ring with high regioselectivity, facilitating the synthesis of more complex derivatives .
  • Copper-Catalyzed Reactions: Copper(II) triflate has been used effectively in coupling reactions to synthesize 2,4-disubstituted oxazoles from diazoketones and amides .

These methods highlight the synthetic versatility available for producing this compound and its analogs.

The applications of 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole are diverse:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting various diseases.
  • Fluorescent materials: Its derivatives are employed in creating fluorescent probes useful in biochemical assays and imaging techniques.

These applications indicate the compound's relevance in both academic research and industrial settings.

Studies on interaction mechanisms involving 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole focus on its reactivity with biological targets and other chemical species. Notably:

  • Reactivity with amines: The compound can react with primary amines leading to cleavage of the oxazole ring, which may influence its biological interactions.

Understanding these interactions is crucial for evaluating its potential therapeutic effects and optimizing its chemical properties.

Several compounds share structural similarities with 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2-(4-Bromophenyl)-5-phenyloxazoleBromine at C-4 instead of C-2Potentially different biological activity profiles
4-(Bromophenyl)-2-phenyloxazoleBromine at C-4 with phenyl at C-2Different regioselectivity in reactions
2-(Phenyl)-5-methyl-1,3-oxazoleMethyl group instead of bromineVariations in solubility and reactivity
5-(Phenyl)-2-thienyloxazoleThiophene ring instead of oxazoleAltered electronic properties affecting reactivity

These compounds exhibit unique characteristics that differentiate them from 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole while retaining similar core structures. The variations in substituents lead to distinct physical and chemical properties, influencing their respective applications and biological activities.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

298.99458 g/mol

Monoisotopic Mass

298.99458 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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